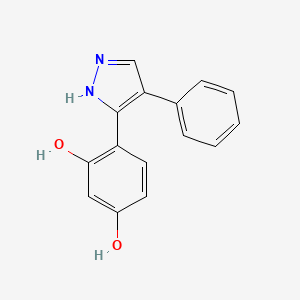

4-(4-Phenyl-1H-pyrazol-3-yl)benzol-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring attached to a phenyl group, which is further connected to a benzene ring with two hydroxyl groups at the 1 and 3 positions. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Wissenschaftliche Forschungsanwendungen

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with enzymes such asPyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component in the metabolic pathway that links carbohydrate metabolism to lipid metabolism.

Mode of Action

Based on its structural similarity to other phenylpyrazole compounds , it may interact with its target enzyme to modulate its activity, leading to changes in the metabolic pathways it regulates.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

Introduction of hydroxyl groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

- 1,3,5-tris(1H-pyrazol-3-yl)benzene

- **4-(1H-pyrazol-4-

Biologische Aktivität

4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol, a compound belonging to the phenylpyrazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a phenyl group and a benzene ring with hydroxyl groups at the 1 and 3 positions. Its molecular formula is C15H14N2O3 with a molecular weight of 266.29 g/mol. The presence of hydroxyl groups enhances its reactivity and biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole nucleus have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

The antimicrobial efficacy of 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol has been explored against several bacterial strains. Research indicates that it possesses activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structural modifications in related compounds have been linked to enhanced antimicrobial activity due to increased lipophilicity and ability to penetrate bacterial membranes .

The biological activity of 4-(4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes.

- Cell Signaling Modulation : It interferes with signaling pathways related to cell proliferation and survival, notably through the modulation of MAPK and PI3K/Akt pathways.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress levels within cells, contributing to their anticancer effects .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-(4-phenyl-1H-pyrazol-5-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-11-6-7-12(14(19)8-11)15-13(9-16-17-15)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEFWJSSHVZSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.